molecular formula C27H32O16 B12110770 5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside

5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside

Cat. No.: B12110770
M. Wt: 612.5 g/mol
InChI Key: YIVXUBJSZSRYMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,4’-Tetrahydroxyflavanone 6,7-diglucoside is a flavonoid compound known for its diverse biological activities. It is characterized by the presence of multiple hydroxyl groups and glucoside moieties, which contribute to its solubility and reactivity. This compound is often found in various plants and has been studied for its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,4’-Tetrahydroxyflavanone 6,7-diglucoside typically involves the glycosylation of 5,6,7,4’-Tetrahydroxyflavanone. The process includes the use of glucosyl donors and catalysts to attach glucose molecules to the flavonoid structure. Common reagents used in this synthesis include glucosyl bromide and silver carbonate as a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of 5,6,7,4’-Tetrahydroxyflavanone 6,7-diglucoside involves the extraction of the compound from plant sources, followed by purification processes such as chromatography. The use of biotechnological methods, including microbial fermentation, is also explored to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,6,7,4’-Tetrahydroxyflavanone 6,7-diglucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5,6,7,4’-Tetrahydroxyflavanone 6,7-diglucoside has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 5,6,7,4’-Tetrahydroxyflavanone 6,7-diglucoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5,7,2’,6’-Tetrahydroxyflavanone: Known for its antimicrobial activity.

    4’,5,6,7-Tetrahydroxyflavanone: Studied for its antioxidant properties.

    4’,5,7,8-Tetrahydroxyflavanone: Investigated for its anti-inflammatory effects.

Uniqueness

5,6,7,4’-Tetrahydroxyflavanone 6,7-diglucoside is unique due to its dual glucoside moieties, which enhance its solubility and bioavailability. This structural feature distinguishes it from other similar flavonoids and contributes to its diverse biological activities .

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O16/c28-7-15-18(32)21(35)23(37)26(41-15)40-14-6-13-17(11(31)5-12(39-13)9-1-3-10(30)4-2-9)20(34)25(14)43-27-24(38)22(36)19(33)16(8-29)42-27/h1-4,6,12,15-16,18-19,21-24,26-30,32-38H,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVXUBJSZSRYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=C(C(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=C(C=C5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Carthamidin 6,7-diglucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040125
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

207 °C
Record name Carthamidin 6,7-diglucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040125
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.